molecular formula C25H24N4O3 B2956982 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide CAS No. 1326923-51-6

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide

Cat. No.: B2956982
CAS No.: 1326923-51-6
M. Wt: 428.492
InChI Key: AQHFKUPGHUUYKN-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,4-oxadiazole ring, a dihydropyridinone moiety, and an N-(3-phenylpropyl)acetamide group. The N-(3-phenylpropyl)acetamide side chain enhances lipophilicity, which may influence membrane permeability and target binding . Synthesis of such compounds typically involves multi-step routes, including cyclization and amidation reactions, as seen in analogous acetamide derivatives (e.g., compound 30007 in Scheme 3 of ) .

Properties

IUPAC Name

2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3/c1-18-7-5-11-20(15-18)24-27-25(32-28-24)21-12-13-23(31)29(16-21)17-22(30)26-14-6-10-19-8-3-2-4-9-19/h2-5,7-9,11-13,15-16H,6,10,14,17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHFKUPGHUUYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, followed by the formation of the pyridine ring, and finally the acetamide group is introduced. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Containing Acetamides

  • 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-phenylpropyl)acetamide (S333-0484): Structural Similarities: Shares the 1,2,4-oxadiazole core and N-(3-phenylpropyl)acetamide group. Key Differences: Incorporates a benzodioxol-pyrrole substituent instead of a dihydropyridinone ring. Impact: The benzodioxol group may enhance π-π stacking interactions, while the pyrrole ring could alter solubility (Molecular Weight: 430.46 vs. estimated ~420–440 for the target compound) .

Benzothiazole-Based Acetamides ()

  • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(substituted phenyl)acetamides: Structural Similarities: Acetamide backbone with aromatic substituents. Key Differences: Benzothiazole core replaces oxadiazole-dihydropyridinone; trifluoromethyl groups improve metabolic stability.

Substituted Phenylpropyl Acetamides (–4)

  • N-[N-(Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester () :
    • Structural Similarities : Phenylpropyl side chain and amide bonds.
    • Key Differences : Peptide-like ester linkages and chlorobenzoyl groups.
    • Impact : Ester groups may reduce stability under physiological conditions compared to the target compound’s pure amide structure .
  • 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005, ): Structural Similarities: Shared acetamide and phenylpropyl groups. Key Differences: Lacks the oxadiazole and dihydropyridinone rings. Impact: Simpler structure may result in lower target specificity but improved synthetic yield (e.g., zinc/HCl reduction in Scheme 4 of ) .

Data Tables

Research Findings and Implications

  • Synthetic Challenges : Low yields in oxadiazole-containing analogs (e.g., 9% yield for compound 5 in ) suggest difficulties in cyclization or purification steps .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, NO2 in ) on aromatic rings may enhance binding but reduce solubility . The dihydropyridinone ring in the target compound could mimic ATP-binding motifs in kinases, a feature absent in simpler acetamides .
  • Biological Relevance : Oxadiazole derivatives are frequently explored as protease inhibitors or anti-inflammatory agents, while benzothiazoles are studied in oncology (e.g., kinase inhibition) .

Biological Activity

The compound 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide is a novel derivative in the class of oxadiazole-based compounds. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of both oxadiazole and dihydropyridine moieties, which are known to exhibit diverse biological activities. The molecular formula is C22H24N4O3C_{22}H_{24}N_{4}O_{3}, with a molecular weight of approximately 392.45 g/mol.

Biological Activity Overview

Research indicates that oxadiazole derivatives possess significant biological properties, including:

  • Anticancer Activity : Many studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain compounds have been noted for their ability to reduce inflammation.

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeSpecific Findings
AnticancerInduces apoptosis in MCF-7 and HeLa cell lines; IC50 values in micromolar range.
AntimicrobialEffective against specific strains of bacteria; details vary by derivative.
Anti-inflammatoryReduces cytokine production in vitro; mechanism under investigation.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study published in MDPI highlighted that certain oxadiazole derivatives exhibited cytotoxic effects against human leukemia cell lines (CEM-13 and U-937) with IC50 values lower than standard chemotherapeutics like doxorubicin . The mechanism involves upregulation of p53 and activation of caspase pathways leading to apoptosis.
  • Mechanistic Insights :
    • Molecular docking studies suggest that the compound interacts favorably with specific protein targets involved in cancer progression, mimicking the action of established drugs like Tamoxifen . This interaction is primarily due to hydrophobic interactions between the aromatic rings of the compound and amino acid residues in the target proteins.
  • In Vitro Evaluation :
    • In vitro assays demonstrated that the compound significantly inhibits proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with flow cytometry confirming a dose-dependent increase in apoptotic cells .

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